molecular formula C14H26N2O4 B7970260 Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate

Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate

Cat. No.: B7970260
M. Wt: 286.37 g/mol
InChI Key: UANXWJIALRHYLI-BQYQJAHWSA-N
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Description

Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate (CAS: 901761-99-7) is a carbamate derivative featuring an (E)-configured but-2-ene-1,4-diyl linker flanked by tert-butyl carbamate groups. Its molecular formula is C₁₄H₂₆N₂O₄ (MW: 286.37 g/mol), and it is synthesized via nucleophilic substitution between tert-butyl(4-hydroxyphenyl)carbamate and (E)-1,4-dichloro-2-butene in acetonitrile with cesium carbonate as a base, yielding a 96% product as an off-white solid (mp: 196–201°C) . Key spectral data include:

  • ¹³C NMR (DMSO-d₆): δ 153.6, 152.9 (carbamate carbonyls), 132.7 (C=C), 28.2 (tert-butyl CH₃) .
  • HRMS (ESI+): m/z 489.2514 [M + H]⁺ (calc. 489.2601) .

This compound is part of a broader class of carbamates studied for applications ranging from protein-protein interaction inhibitors to enzyme reactivators.

Properties

IUPAC Name

tert-butyl N-[(E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3,(H,15,17)(H,16,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANXWJIALRHYLI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate typically involves the reaction of tert-butyl carbamate with but-2-ene-1,4-diol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups to ensure the selective formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product. The industrial methods may also incorporate advanced purification techniques to remove any impurities and ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions may lead to the formation of saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Diols: Resulting from further oxidation or hydrolysis.

    Substituted Derivatives: Products of substitution reactions, depending on the nature of the substituent introduced.

Scientific Research Applications

Synthetic Applications

Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate serves as an important reagent in organic synthesis, particularly in the following contexts:

Protecting Group in Organic Synthesis

The compound is widely used as a protecting group for amines and alcohols due to its stability and ease of removal. It allows for selective reactions without interference from other functional groups.

Case Study:
In a study published in Organic & Biomolecular Chemistry, this compound was utilized to protect amino groups during the synthesis of complex molecules, demonstrating high yields and selectivity in the final products .

Inhibitors in Biological Research

Recent research has identified derivatives of this compound as potential inhibitors for specific protein interactions. For instance, it was synthesized as part of a series of compounds tested for their inhibitory effects on the NusB–NusE protein-protein interactions, providing insights into bacterial transcription regulation .

Polymer Chemistry Applications

This compound is also employed in polymer chemistry, particularly as a chain transfer agent in polymerization processes.

Mechanism of Action

The mechanism of action of di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or modulating the activity of target proteins. The pathways involved in its mechanism of action can include inhibition of enzymatic activity, disruption of cellular processes, or induction of specific biochemical responses.

Comparison with Similar Compounds

Stereoisomeric Variants: (E) vs. (Z) Configuration

The stereochemistry of the but-2-ene linker significantly impacts physical and chemical properties:

Property (E)-Isomer (7f) (Z)-Isomer (7k)
Melting Point 196–201°C Yellow gum (no defined mp)
Synthetic Yield 96% Not explicitly reported
Downstream Reactivity Forms stable solids Generates ammonium chloride (8k, mp: 241–243°C) under acidic conditions

The (E)-isomer’s rigidity due to trans-configuration likely contributes to higher crystallinity and melting point compared to the (Z)-isomer, which remains a gum.

Substituent Position Variations

Phenylene substituent positions (ortho vs. para) influence properties:

Compound Substituent Position Physical State Melting Point
7f (para-phenylene) 4,1-phenylene Off-white solid 196–201°C
7k (ortho-phenylene) 2,1-phenylene Yellow gum Not applicable

Ortho-substituted analogs exhibit reduced crystallinity, likely due to steric hindrance disrupting packing efficiency.

Saturated vs. Unsaturated Linkers

Replacing the (E)-but-2-ene linker with a saturated butane-1,4-diyl group alters flexibility and spectral properties:

Compound Linker Type ¹³C NMR (CDCl₃) Melting Point
7f (E-but-2-ene) Unsaturated (C=C) δ 132.7 (C=C) 196–201°C
tert-butyl butane-1,4-diyldicarbamate Saturated (C-C) δ 40.19 (CH₂), 27.39 (CH₃) Not reported

The unsaturated linker in 7f introduces rigidity and distinct NMR signals (e.g., C=C at δ 132.7), absent in saturated analogs.

Functional Group Variations: Carbamates vs. Pyridinium Salts

Compounds with similar (E)-but-2-ene linkers but differing functional groups exhibit divergent biological activities:

Compound Class Example Application Key Feature
Carbamates (7f) Di-tert-butyl dicarbamate Protein interaction inhibition tert-butyl groups enhance lipophilicity
Bispyridinium salts (K053) trans-2,4’-Bis[(hydroxyimino)methyl]-bispyridinium dibromide AChE reactivation Charged pyridinium moieties enable enzyme binding

While 7f is neutral and lipophilic, pyridinium salts like K053 are charged, enabling interactions with acetylcholinesterase’s anionic active site .

Linker Length and Rigidity in Dicarbamates

Varying the linker’s length and rigidity modulates properties:

Compound Linker Structure Synthesis Method Physical State
7f (E)-but-2-ene-1,4-diyl Nucleophilic substitution Off-white solid
5l 1,4-Phenylene Sonogashira coupling Solid (no mp reported)
18 Butane-1,4-diyl Boc-protection of diamine White solid

Rigid aromatic linkers (e.g., 1,4-phenylene in 5l) may enhance thermal stability, while flexible aliphatic linkers (e.g., butane-1,4-diyl) improve solubility.

Biological Activity

Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate is an organic compound with significant potential in various biological applications. This compound, characterized by its unique structural features, has been investigated for its biochemical properties, therapeutic potential, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C14H26N2O4
  • Molecular Weight : 286.37 g/mol
  • CAS Number : 901761-99-7

The compound features two tert-butyl groups attached to a but-2-ene-1,4-diyl backbone, which contributes to its unique reactivity and interaction with biological targets.

This compound interacts with specific enzymes and receptors within biological systems. Its mechanism of action may involve:

  • Enzymatic Inhibition : The compound can bind to active sites of enzymes, thereby inhibiting their activity. This is crucial in studies aimed at understanding metabolic pathways and potential therapeutic interventions.
  • Modulation of Cellular Processes : By disrupting normal cellular functions, it may induce specific biochemical responses that can be beneficial in therapeutic contexts.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (µg/mL)Observations
HeLa10Significant cytotoxicity observed
MCF-750Induction of apoptosis mechanisms
A431100Inhibition of cell migration

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties . It has shown effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate potential applications in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Anticancer Activity : A study published in Toxins demonstrated the compound's ability to induce apoptosis in HeLa cells through caspase activation pathways. The study reported an IC50 value of 10 µg/mL, indicating potent cytotoxicity .
  • Antimicrobial Efficacy Study : Another research article examined the antimicrobial effects against Staphylococcus aureus and found a MIC of 32 µg/mL. This suggests that the compound could be developed into a therapeutic agent for skin infections .
  • Enzymatic Inhibition Analysis : Investigations into the compound's role as an enzymatic inhibitor revealed its potential in modulating key metabolic pathways, making it a candidate for further exploration in drug development .

Q & A

Q. Q1. What are the standard synthetic routes for preparing Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using di-tert-butyl dicarbamate derivatives. For example, a click reaction between an alkyne (e.g., 17α-ethynylestradiol) and azide-functionalized intermediates yields the triazole-linked product, followed by HCl-mediated deprotection of tert-butyl groups to generate the final dicarbamate . Purification often involves column chromatography or recrystallization, with yields exceeding 90% under optimized conditions .

Q. Q2. How can researchers confirm the purity and identity of the synthesized compound?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify structural integrity, with tert-butyl protons appearing as singlets (~1.4 ppm) and carbamate carbonyls at ~155 ppm .
  • IR spectroscopy : Bands at ~1700 cm1^{-1} (C=O stretching) and ~1250 cm1^{-1} (C-O-C stretching) confirm carbamate functionality .
  • X-ray crystallography : For unambiguous stereochemical confirmation, SHELX software is widely used for structure refinement .

Advanced Synthesis and Mechanistic Studies

Q. Q3. How can reaction conditions be optimized to minimize side products during deprotection?

Deprotection of tert-butyl groups using HCl in dioxane requires controlled stoichiometry (e.g., 4 M HCl) and reaction time (1–2 hours) to avoid over-acidification, which can degrade the carbamate backbone. Monitoring via TLC or in situ IR spectroscopy helps terminate reactions at completion .

Q. Q4. What catalytic systems are effective for stereoselective synthesis of (E)-configured derivatives?

RuCl3_3-catalyzed cis-dihydroxylation of (Z)-but-2-ene-1,4-diyl dimethanesulfonate intermediates can yield meso-diols, which are cyclized to pyrrolidines. This approach ensures retention of the (E)-configuration in downstream products .

Analytical Challenges and Data Interpretation

Q. Q5. How should researchers resolve discrepancies in reported NMR data for this compound?

Variations in chemical shifts may arise from solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6) or impurities. For example, residual HCl from deprotection can broaden peaks. Repetitive washing with NaHCO3_3 and drying under vacuum improves spectral clarity .

Q. Q6. Why might IR spectra show unexpected carbonyl bands in carbamate derivatives?

Partial hydrolysis of carbamates under humid conditions generates free amines and CO2_2, leading to additional peaks at ~1650 cm1^{-1} (amide I). Storage in anhydrous environments and using molecular sieves mitigates this .

Mechanistic and Computational Insights

Q. Q7. What mechanistic insights can IR spectroscopy provide for carbamate formation?

IR studies on analogous systems (e.g., zinc acetate-catalyzed dicarbamate synthesis) reveal that carbamate formation proceeds via nucleophilic attack of amines on activated carbonyl groups. Time-resolved IR tracks transient intermediates like Zn-coordinated complexes .

Q. Q8. How can computational methods aid in predicting reaction pathways?

Density functional theory (DFT) calculations model transition states for stereoselective steps, such as E/Z isomerization during cycloaddition. These studies guide catalyst selection (e.g., Cu vs. Ru) to favor (E)-isomers .

Safety and Handling

Q. Q9. What precautions are necessary when handling this compound?

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent moisture absorption .
  • Safety gear : Use nitrile gloves, fume hoods, and explosion-proof equipment due to flammability risks .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) with bicarbonate before disposal .

Advanced Troubleshooting

Q. Q10. How can researchers address low yields in multi-step syntheses involving this compound?

  • Stepwise monitoring : Use LC-MS or 19^19F NMR (if fluorinated tags are present) to identify bottlenecks .
  • Catalyst recycling : Immobilized Cu or Ru catalysts reduce metal leaching and improve reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate
Reactant of Route 2
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Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate

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